3-(Acetyloxy)-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
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Overview
Description
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate (8ci) is a complex organic compound with a unique structure that includes a benzodioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a benzodioxepin ring through a cyclization reaction involving a catechol derivative and an appropriate dihalide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-1,5-Benzodioxepin, 3,4-dihydro-: This compound shares the benzodioxepin ring but lacks the carboxylic acid and acetate groups.
3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
The presence of both carboxylic acid and acetate groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
33631-90-2 |
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Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-acetyloxy-3-methyl-2,4-dihydro-1,5-benzodioxepine-4-carboxylic acid |
InChI |
InChI=1S/C13H14O6/c1-8(14)19-13(2)7-17-9-5-3-4-6-10(9)18-11(13)12(15)16/h3-6,11H,7H2,1-2H3,(H,15,16) |
InChI Key |
REEJLJYZXAOKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(COC2=CC=CC=C2OC1C(=O)O)C |
Origin of Product |
United States |
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